molecular formula C14H20O3 B8136050 4-Cyclohexyl-2,6-dimethoxyphenol

4-Cyclohexyl-2,6-dimethoxyphenol

Cat. No.: B8136050
M. Wt: 236.31 g/mol
InChI Key: VWHROXUNBKTMBH-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2,6-dimethoxyphenol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a cyclohexyl group attached to a phenol ring substituted with two methoxy groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2,6-dimethoxyphenol typically involves the alkylation of 2,6-dimethoxyphenol with cyclohexyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: Catalyzed by laccases, leading to the formation of phenoxyl radicals.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, particularly at the para position relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Laccase enzymes in the presence of oxygen.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Formation of dimeric products like 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a substrate in enzymatic reactions to study the activity of laccases and other oxidases.

    Biology: Investigated for its potential antioxidant properties due to its phenolic structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of bio-based polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2,6-dimethoxyphenol primarily involves its interaction with enzymes such as laccases. The compound undergoes oxidation to form phenoxyl radicals, which can further react to form dimeric products . These reactions are facilitated by the presence of molecular oxygen and specific enzyme cofactors.

Comparison with Similar Compounds

    2,6-Dimethoxyphenol: Shares the methoxy substitution pattern but lacks the cyclohexyl group.

    4-Hydroxy-2,6-dimethoxyphenol: Similar structure with an additional hydroxyl group at the para position.

Uniqueness: 4-Cyclohexyl-2,6-dimethoxyphenol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying enzyme-substrate interactions and for developing novel bio-based materials.

Properties

IUPAC Name

4-cyclohexyl-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-16-12-8-11(9-13(17-2)14(12)15)10-6-4-3-5-7-10/h8-10,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHROXUNBKTMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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